A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxyphenylamino)ethanol
A Technical Guide to the Physicochemical Characterization of 2-(3-Methoxyphenylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for its advancement. Properties such as molecular weight and solubility form the bedrock upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical overview of 2-(3-Methoxyphenylamino)ethanol, focusing on its core molecular attributes and the established methodologies for characterizing its solubility profile. While specific experimental solubility data for this compound is not extensively documented in public literature, we present the authoritative, industry-standard protocols necessary for its empirical determination. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the evaluation and development of this and similar chemical entities.
Compound Identification and Molecular Properties
Accurate identification and knowledge of a compound's intrinsic molecular properties are the first steps in any scientific investigation. These data points are crucial for everything from stoichiometric calculations in synthetic chemistry to interpretation of analytical data.
1.1. Chemical Structure and Identity
2-(3-Methoxyphenylamino)ethanol is a secondary amine characterized by a 3-methoxyphenyl group and an ethanol group attached to a central nitrogen atom.
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IUPAC Name: 2-[(3-methoxyphenyl)amino]ethan-1-ol
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Synonyms: N-(2-Hydroxyethyl)-3-methoxyaniline
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Chemical Structure:
Figure 1. 2D structure of 2-(3-Methoxyphenylamino)ethanol.
1.2. Core Molecular Data
The fundamental molecular properties of 2-(3-Methoxyphenylamino)ethanol have been calculated and are summarized below. The molecular weight is a critical parameter for all quantitative studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | Calculated |
| Molecular Weight | 167.20 g/mol | [1][2][3] |
| Exact Mass | 167.094628657 Da | [1] |
| CAS Number | 20058-91-9 | Supplier Data |
The Solubility Profile: Theoretical and Practical Considerations
Solubility is a critical determinant of a drug candidate's fate, influencing its absorption, distribution, and overall bioavailability. A compound's solubility is dictated by its molecular structure and the physicochemical properties of the solvent.
2.1. Structural Analysis and Predicted Solubility
The structure of 2-(3-Methoxyphenylamino)ethanol contains both hydrophilic and lipophilic regions, suggesting a nuanced solubility profile.
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Hydrophilic Contributions: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of forming hydrogen bonds with protic solvents like water and ethanol.
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Lipophilic Contributions: The benzene ring and the methoxy group (-OCH₃) contribute to the molecule's nonpolar character, which would favor solubility in organic solvents.
Based on this structure, moderate solubility in polar protic solvents (e.g., water, ethanol) and higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and some nonpolar organic solvents can be anticipated. The amine group also introduces pH-dependent solubility; the compound is expected to be more soluble in acidic aqueous solutions where the amine can be protonated to form a more soluble salt.
2.2. Published Solubility Data
Authoritative Protocol: Thermodynamic Solubility Determination
To address the absence of public data, this section provides a detailed, field-proven protocol for determining the thermodynamic equilibrium solubility of 2-(3-Methoxyphenylamino)ethanol. The method described is the Shake-Flask Method , which is considered the "gold standard" and is consistent with the OECD Guideline for the Testing of Chemicals, Test No. 105.[4][5][6] This method is designed to measure the saturation mass concentration of a substance in a given solvent at a specific temperature, providing a true measure of equilibrium solubility.[5][7]
3.1. Rationale and Causality of the Shake-Flask Method
The primary objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid material. This ensures that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions. The shake-flask method is favored for its reliability and directness.[8] Prolonged agitation allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium, which is critical for accurate formulation and biopharmaceutical modeling.[9][10]
3.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
3.3. Detailed Step-by-Step Methodology
This protocol must be performed with a validated analytical method for the quantification of 2-(3-Methoxyphenylamino)ethanol, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Preparation of Materials:
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Accurately weigh an amount of 2-(3-Methoxyphenylamino)ethanol powder that is known to be in excess of its expected solubility into multiple glass vials. A preliminary test with a small amount of substance can help estimate the required excess.[5]
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Pipette a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol) into each vial.
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Expert Insight: Using multiple vials per solvent allows for sampling at different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached, which is confirmed when the measured concentration no longer increases over time.
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Equilibration:
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Securely cap the vials to prevent solvent evaporation.
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Place the vials in an orbital shaker or other suitable mechanical agitator capable of maintaining a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[11]
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Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or vortex formation.[11]
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Sample Separation (Self-Validation Step):
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After the equilibration period, remove the vials from the shaker and allow them to stand briefly for large particles to settle.
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Carefully withdraw an aliquot of the supernatant.
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To ensure all undissolved solid is removed, either centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a low-binding chemical-resistant filter (e.g., 0.22 µm PVDF).
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Trustworthiness: This separation step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility. The clarity of the final solution should be visually inspected.
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Quantification:
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Prepare a calibration curve using stock solutions of 2-(3-Methoxyphenylamino)ethanol of known concentrations in the same solvent.
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Analyze the concentration of the clarified sample from Step 3 using the validated HPLC-UV method. The sample may require dilution to fall within the linear range of the calibration curve.
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The pH of the saturated aqueous solution should be measured and reported, as it can differ from the starting buffer pH due to the compound's intrinsic properties.[8]
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Data Reporting:
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Calculate the solubility from the measured concentration, taking into account any dilution factors.
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Report the final thermodynamic solubility in standard units (e.g., mg/mL, µg/mL, mM, or µM) along with the solvent, temperature, and final pH of the solution.
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Conclusion
This guide establishes the foundational physicochemical profile of 2-(3-Methoxyphenylamino)ethanol, defining its molecular weight as 167.20 g/mol and its molecular formula as C₉H₁₃NO₂. While specific solubility data is sparse in existing literature, the provided authoritative shake-flask protocol, aligned with OECD guidelines, offers a robust framework for its empirical determination. Adherence to this rigorous methodology is paramount for generating reliable and reproducible data, which is essential for making informed decisions in any research or drug development program involving this compound.
References
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FILAB Laboratory. (n.d.). OECD 105 Testing Services. Retrieved from FILAB. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]
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Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice. [Link]
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Phytosafe. (n.d.). OECD 105. Water solubility. Retrieved from Phytosafe. [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35-39. [Link]
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Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from PCBIS. [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta. [Link]
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PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
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